sqdA protein - 146835-39-4

sqdA protein

Catalog Number: EVT-1517152
CAS Number: 146835-39-4
Molecular Formula: C25H32N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

SqdA protein is predominantly found in eukaryotic organisms, particularly within the endoplasmic reticulum of cells. It plays a significant role in the metabolism of sterols, which are essential components of cell membranes and precursors to steroid hormones.

Classification

SqdA belongs to the family of enzymes known as terpene synthases, specifically classified under the class of squalene synthases. These enzymes are characterized by their ability to catalyze reactions involving isoprenoid compounds.

Synthesis Analysis

Methods

The synthesis of SqdA protein can be achieved through various methods, including:

  • Cell-Free Protein Expression: Utilizing extracts from human cell lines or other eukaryotic systems allows for efficient expression and purification of SqdA protein without the need for living cells. This method supports post-translational modifications essential for proper protein function .
  • In Vivo Expression: SqdA can also be expressed in model organisms such as Saccharomyces cerevisiae (yeast) or Escherichia coli through recombinant DNA technology. This involves cloning the gene encoding SqdA into an appropriate vector and transforming it into host cells for expression.

Technical Details

Cell-free systems require a genetic template (DNA or mRNA), ribosomes, tRNA, amino acids, and energy sources to facilitate translation. The use of stable isotope-labeled amino acids enables quantification and tracking of protein synthesis .

Molecular Structure Analysis

Structure

The molecular structure of SqdA protein features a conserved active site that accommodates farnesyl pyrophosphate. The enzyme typically exhibits a homodimeric structure, which is crucial for its catalytic activity.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have revealed insights into the enzyme's conformation and binding interactions with substrates. These studies contribute to understanding how structural variations affect enzyme activity and regulation.

Chemical Reactions Analysis

Reactions

SqdA catalyzes a key reaction in the mevalonate pathway:

2Farnesyl PyrophosphateSqualene+2Pyrophosphate2\text{Farnesyl Pyrophosphate}\rightarrow \text{Squalene}+2\text{Pyrophosphate}

This reaction involves the head-to-tail condensation of farnesyl pyrophosphate molecules, highlighting the enzyme's role in synthesizing squalene from precursors derived from acetyl-CoA.

Technical Details

The reaction mechanism involves several steps, including substrate binding, proton transfer, and the formation of carbocation intermediates. Detailed kinetic studies help elucidate the specific rates and conditions under which these reactions occur.

Mechanism of Action

Process

The mechanism by which SqdA operates involves several stages:

  1. Substrate Binding: Farnesyl pyrophosphate binds to the active site.
  2. Formation of Intermediates: The enzyme facilitates the formation of carbocation intermediates through protonation.
  3. Squalene Formation: The final step involves the deprotonation and release of squalene as a product.

Data

Kinetic parameters such as Michaelis-Menten constants provide insights into substrate affinity and enzyme efficiency. Studies have shown that variations in substrate concentration significantly affect reaction rates .

Physical and Chemical Properties Analysis

Physical Properties

SqdA protein is typically soluble in aqueous environments due to its hydrophilic regions but may exhibit hydrophobic characteristics due to its interaction with lipid membranes.

Chemical Properties

The enzyme is sensitive to changes in pH and temperature, which can influence its stability and activity. Optimal conditions for SqdA activity generally fall within physiological pH ranges (around 7.0 to 7.5) and moderate temperatures (37°C).

Relevant Data or Analyses

Research has demonstrated that mutations in the SqdA gene can lead to altered enzymatic activity, affecting sterol biosynthesis pathways and impacting cellular functions .

Applications

Scientific Uses

SqdA protein has significant implications in various fields:

  • Biotechnology: Its role in squalene production makes it a target for biotechnological applications aimed at producing biofuels or pharmaceuticals.
  • Pharmacology: Understanding SqdA's function can lead to novel therapeutic strategies for diseases linked to sterol metabolism.
  • Agriculture: Manipulating SqdA expression may enhance crop resistance by altering sterol composition in plant membranes.
Introduction to sqdA Protein in Drosophila Molecular Biology

Discovery and Classification of Squid (sqd) as an hnRNP Protein

The squid (sqd) gene (FlyBase ID: FBgn0263396) was initially identified through female-sterile mutations disrupting dorsal-ventral (D-V) patterning in Drosophila melanogaster embryos. It encodes a heterogeneous nuclear ribonucleoprotein (hnRNP) classified as hrp40, belonging to the evolutionarily conserved D1/D2 hnRNP family [1] [4] [8]. sqd mutations cause mislocalization of gurken (grk) mRNA—a TGF-α homolog critical for embryonic axis determination—resulting in ectopic Grk protein accumulation and dorsalized eggshells [1] [8]. Biochemically, Sqd proteins feature two RNA-binding domains (RRMs) and an arginine/glycine-rich (RGG) box, characteristic of hnRNPs involved in RNA metabolism [4] [10]. Sqd facilitates nuclear export of grk mRNA and links its cytoplasmic localization to translational regulation, positioning it as a dual-function regulator in RNA processing [1] [7].

Table 1: Key Characteristics of Squid (sqd) Protein

PropertyDetail
Gene Symbolsqd (synonyms: hrp40)
Cytological Location87F4–10
Protein ClasshnRNP D1/D2 homolog
Functional DomainsTwo RRMs, RGG box, M9-like nuclear import motif
Biological Rolegrk mRNA export, localization, and translational control
Mutant PhenotypeFemale sterility, dorsalized eggs, mislocalized grk mRNA

Overview of sqd Isoforms: sqdA, sqdS, and sqdB

Alternative splicing of the sqd transcript generates three isoforms—SqdA, SqdS, and SqdB—that exhibit non-redundant functions despite shared RRM domains [1] [8]. Their functional divergence arises from distinct C-terminal sequences, which dictate subcellular localization and protein interactions:

  • SqdA: Predominantly cytoplasmic; essential for translational repression of unlocalized grk mRNA and Grk protein accumulation.
  • SqdS: Localizes to germline nuclei; required for Transportin-mediated nuclear export and anterior-dorsal anchoring of grk mRNA.
  • SqdB: Nuclear but functionally deficient in grk regulation due to impaired RNA binding or partner recruitment [1] [4] [8].

Table 2: Functional Divergence Among Sqd Isoforms

IsoformLocalizationTransportin InteractionRescue of sqd1 MutantPrimary Role
SqdACytoplasmicWeakPartial (40% wild-type eggs)Grk translational control
SqdSNuclear (oocyte)StrongPartial (broad dorsal appendages)grk mRNA export and anchoring
SqdBNuclear (nurse cells)StrongNoneNot determined

SqdA’s cytoplasmic role involves binding the translational repressor Bruno, which inhibits ectopic Grk synthesis. SqdS, however, mediates grk mRNA transport via its consensus M9 nuclear import motif and Transportin association [1] [4] [10]. Genetic rescue experiments confirm isoform specificity: SqdA or SqdS alone partially restores D-V patterning in sqd mutants, while SqdB fails entirely [1] [8].

Evolutionary Context: Conservation of hnRNP Proteins in Eukaryotes

hnRNPs represent an ancient class of RNA-binding proteins with conserved roles in eukaryotic mRNA processing. Sqd homologs include:

  • Human hnRNP D/AUF1: Regulates mRNA stability and translation.
  • Yeast Hrp1/Npl3: Mediates nuclear mRNA export [1] [2].

The M9-Transportin pathway for nuclear import is universally conserved, yet Drosophila Sqd isoforms exhibit functional specialization absent in unicellular eukaryotes. For example, SqdS’s M9 motif enables Transportin binding, paralleling human hnRNP A1 [1] [7] [9]. Evolutionary analyses using tools like ConSurf reveal high conservation in RRM domains but divergence in isoform-specific C-terminal regions, permitting functional innovation [9]. Notably, grk mRNA regulation involves an evolutionarily recent partnership between Sqd and Bruno, absent in basal metazoans—highlighting how conserved hnRNP frameworks acquire lineage-specific roles [4] [5].

Table 3: Evolutionary Conservation of hnRNP Components

ComponentConservation LevelFunctionOrganismal Range
RRM domainsHigh (>80% sequence identity)RNA bindingYeast to mammals
TransportinHighNuclear import of M9-containing proteinsMetazoans and fungi
Sqd-Bruno interactionLow (lineage-specific)mRNA localization/translation couplingDrosophila

De novo gene studies in Oryza further demonstrate that RNA-binding proteins evolve rapidly in unstructured regions, facilitating novel interactions—a pattern consistent with SqdA’s acquisition of Bruno-binding capacity [5].

  • Squid (sqd) protein
  • SqdA isoform
  • SqdS isoform
  • SqdB isoform
  • Gurken (Grk) protein
  • Bruno protein
  • Transportin
  • Heterogeneous nuclear ribonucleoprotein (hnRNP)
  • RNA recognition motif (RRM)
  • M9 nuclear import motif

Properties

CAS Number

146835-39-4

Product Name

sqdA protein

Molecular Formula

C25H32N2O4

Synonyms

sqdA protein

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